

Spectroscopic Analysis of 2,2,5-Trimethyloctane: A Technical Guide

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Compound of Interest

Compound Name: 2,2,5-Trimethyloctane

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,2,5-trimethyloctane**, a branched alkane with the molecular formula $C_{11}H_{24}$. Due to the limited availability of direct experimental spectra for **2,2,5-trimethyloctane**, this document presents a combination of predicted data based on established spectroscopic principles and experimental data for a closely related isomer, 2,2,6-trimethyloctane, for comparative purposes. The methodologies detailed herein are standard protocols applicable to the analysis of liquid alkanes.

Spectroscopic Data Summary

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data for **2,2,5-trimethyloctane**, and the experimental Mass Spectrometry (MS) data for its isomer, 2,2,6-trimethyloctane.

Table 1: Predicted 1H NMR Spectroscopic Data for **2,2,5-Trimethyloctane**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H-1	0.8 - 0.9	Triplet	3H
H-3	1.1 - 1.3	Multiplet	2H
H-4	1.2 - 1.4	Multiplet	2H
H-5	1.4 - 1.6	Multiplet	1H
H-6	1.1 - 1.3	Multiplet	2H
H-7	1.0 - 1.2	Multiplet	2H
H-8	0.8 - 0.9	Triplet	3H
2-CH ₃	0.8 - 0.9	Singlet	6H
5-CH ₃	0.8 - 0.9	Doublet	3H

Note: Predicted values are based on typical chemical shift ranges for alkanes. Protons in alkanes generally resonate in the upfield region of the spectrum (0.5 - 2.0 ppm)[1].

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2,2,5-Trimethyloctane**

Carbon	Predicted Chemical Shift (δ , ppm)
C-1	14 - 15
C-2	30 - 32
C-3	40 - 42
C-4	22 - 24
C-5	35 - 37
C-6	38 - 40
C-7	23 - 25
C-8	14 - 15
2-(CH ₃) ₂	28 - 30
5-CH ₃	20 - 22

Note: Predicted values are based on typical chemical shift ranges for carbons in alkanes.

Table 3: Predicted Infrared (IR) Spectroscopy Data for **2,2,5-Trimethyloctane**

Functional Group	Vibration Mode	Predicted Frequency (cm ⁻¹)	Intensity
C-H (alkane)	Stretching	2850 - 2960	Strong
-CH ₃	Bending	~1450 and ~1375	Medium
-CH ₂ -	Bending	~1465	Medium

Note: The IR spectra of simple alkanes are characterized by absorptions due to C–H stretching and bending. The C–C stretching and bending bands are typically weak or outside the standard measurement range.

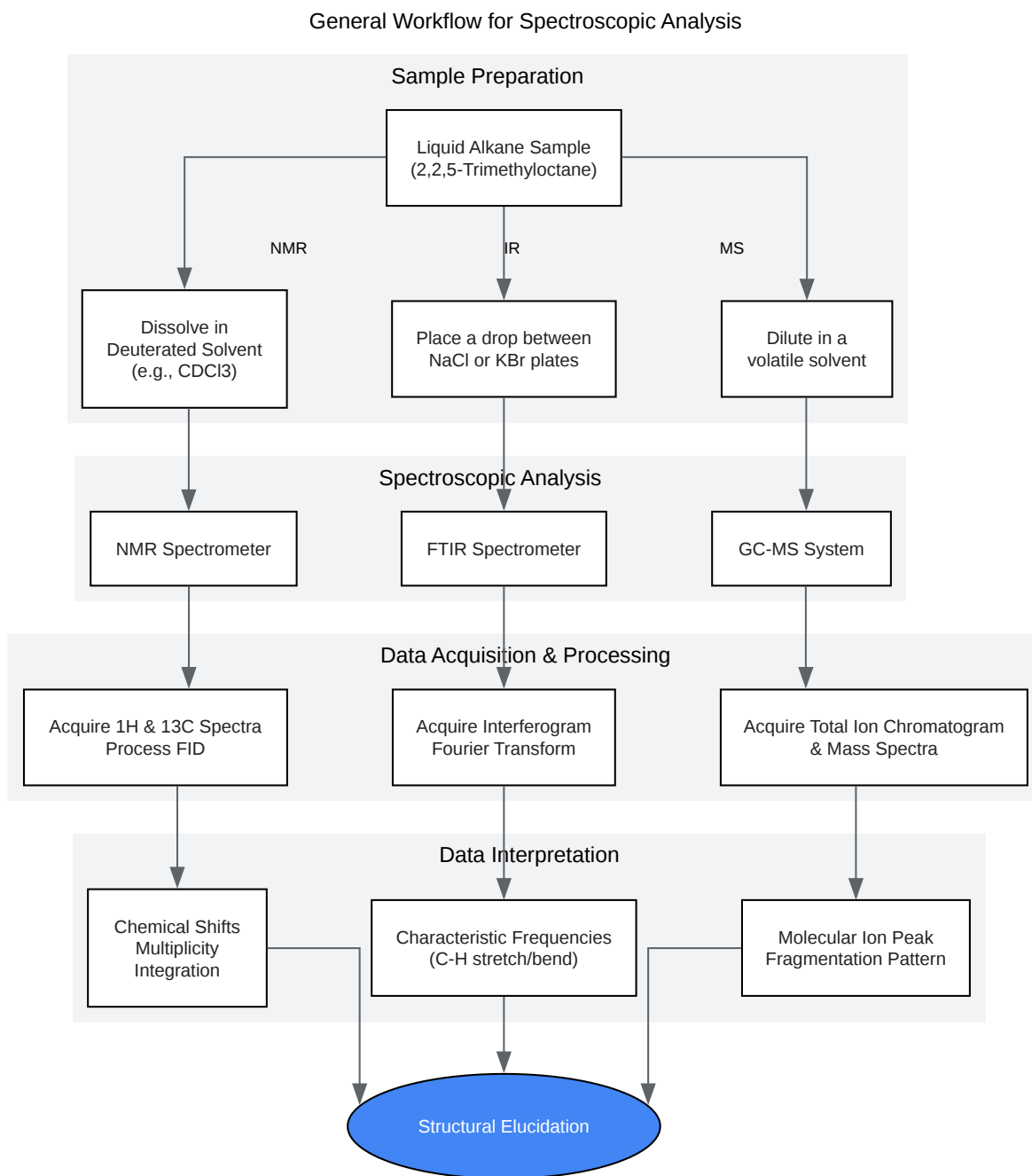
Table 4: Experimental Mass Spectrometry (MS) Data for 2,2,6-Trimethyloctane (Isomer)

m/z	Relative Intensity	Possible Fragment
43	100	$[C_3H_7]^+$
57	85	$[C_4H_9]^+$
71	40	$[C_5H_{11}]^+$
85	20	$[C_6H_{13}]^+$
156	<5	$[C_{11}H_{24}]^+$ (Molecular Ion)

Data obtained from the NIST WebBook for 2,2,6-Trimethyloctane. The fragmentation of alkanes in mass spectrometry is characterized by the cleavage of C-C bonds, leading to a series of carbocation fragments. The relative height of the molecular ion peak is often small for branched alkanes.

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like **2,2,5-trimethyloctane**.



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Caption: General workflow for the spectroscopic analysis of a liquid alkane.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for the structural elucidation of **2,2,5-trimethyloctane**.

Materials:

- **2,2,5-Trimethyloctane** sample
- Deuterated chloroform (CDCl_3)
- NMR tube (5 mm diameter)
- Pipette
- Vortex mixer

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of the **2,2,5-trimethyloctane** sample into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial.
 - Gently vortex the mixture to ensure the sample is fully dissolved.
 - Using a pipette, transfer the solution into a clean 5 mm NMR tube. The final solution height in the tube should be approximately 4-5 cm.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.

- Lock the spectrometer on the deuterium signal of the CDCl_3 .
- Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- For ^1H NMR:
 - Acquire the spectrum using a standard pulse sequence.
 - Typical acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.
- For ^{13}C NMR:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Typical acquisition parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) to achieve a good signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale using the residual solvent peak of CDCl_3 (δ 7.26 ppm for ^1H NMR, δ 77.16 ppm for ^{13}C NMR) or an internal standard like tetramethylsilane (TMS).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional group vibrations of **2,2,5-trimethyloctane**.

Materials:

- **2,2,5-Trimethyloctane** sample

- FTIR spectrometer with a liquid sample holder (e.g., NaCl or KBr plates)
- Pipette
- Acetone or other suitable cleaning solvent
- Lens tissue

Procedure:

- Sample Preparation:
 - Ensure the NaCl or KBr plates are clean and dry. If necessary, clean them with a small amount of dry acetone and wipe gently with a lens tissue.
 - Place one to two drops of the liquid **2,2,5-trimethyloctane** sample onto the center of one plate.
 - Carefully place the second plate on top, spreading the liquid into a thin, uniform film between the plates. Avoid introducing air bubbles.
- Instrument Setup and Data Acquisition:
 - Place the sample holder with the prepared plates into the sample compartment of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample holder (or clean plates) to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.
 - Acquire the sample spectrum.
 - Typically, spectra are recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

- Label the significant peaks corresponding to the characteristic vibrations of the C-H bonds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **2,2,5-trimethyloctane**.

Materials:

- **2,2,5-Trimethyloctane** sample
- Volatile solvent (e.g., hexane or dichloromethane)
- GC-MS instrument equipped with a suitable capillary column (e.g., non-polar, like DB-5ms)
- Autosampler vials with caps
- Microsyringe or micropipette

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of the **2,2,5-trimethyloctane** sample in a volatile solvent like hexane. A typical concentration is around 100 µg/mL.
 - Transfer the solution to an autosampler vial and cap it.
- Instrument Setup and Data Acquisition:
 - Set the GC oven temperature program. A typical program for alkanes might start at 50°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-300°C.
 - Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).
 - Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).
 - The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

- Set the mass scan range, for example, from m/z 35 to 300.
- Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC.
- Data Processing:
 - Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to **2,2,5-trimethyloctane**.
 - Extract the mass spectrum for this peak.
 - Identify the molecular ion peak (if present) and the major fragment ions.
 - Compare the fragmentation pattern to known patterns for branched alkanes to aid in structural confirmation.

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References

- 1. 2,2,6-Trimethyloctane | C₁₁H₂₄ | CID 522006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2,2,5-Trimethyloctane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15458059#spectroscopic-data-for-2-2-5-trimethyloctane-nmr-ir-mass-spec]

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